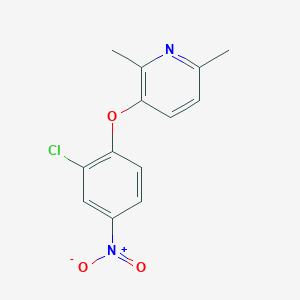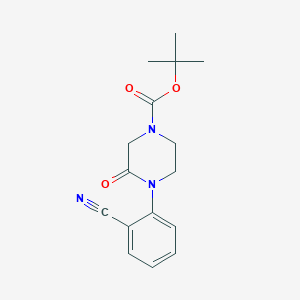
2-Cinnamyl-5-methoxyquinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cinnamyl-5-methoxyquinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a cinnamyl group and a methoxy group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamyl-5-methoxyquinol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-aryl glycine and cinnamyl ester derivatives, which undergo intramolecular cyclization using tris(2,2′-(p-CF3)bipyridine)ruthenium(II) tetrafluoroborate as a photocatalyst, boron trifluoride etherate, and acetonitrile as a solvent under irradiation with a fluorescent bulb at room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable processes. These methods may involve the use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultraviolet irradiation-promoted synthesis .
化学反応の分析
Types of Reactions: 2-Cinnamyl-5-methoxyquinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
2-Cinnamyl-5-methoxyquinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Cinnamyl-5-methoxyquinol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
類似化合物との比較
Cinnamic Alcohol: Known for its pleasant aroma and use in perfumery.
Cinnamic Aldehyde: Widely used as a flavoring agent and in medicinal applications.
Cinnamic Acid: Utilized in the synthesis of various pharmaceuticals and as a precursor for other cinnamyl derivatives.
Uniqueness: 2-Cinnamyl-5-methoxyquinol stands out due to its unique combination of a quinoline core with cinnamyl and methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
特性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-methoxy-5-(3-phenylprop-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3 |
InChIキー |
TYLBZWHASGWFPF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


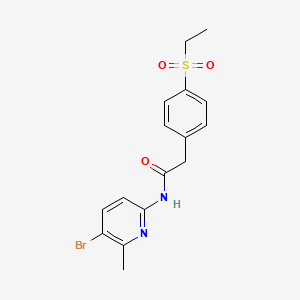
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
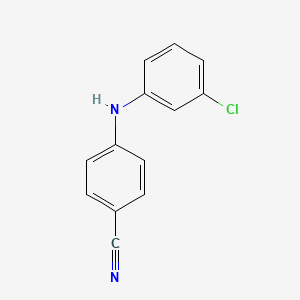

![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
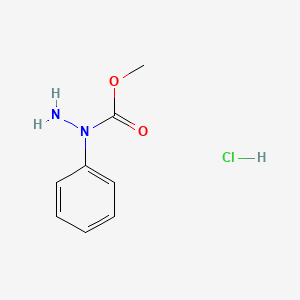
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
